N-(2-methylphenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-(2-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-9-5-2-3-6-10(9)14-11-12-7-4-8-13-11/h2-8H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWCNAVSWGDONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-methylphenyl)pyrimidin-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the nucleophilic substitution of 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine, followed by reduction and condensation reactions .
Industrial Production Methods
Industrial production methods for N-(2-methylphenyl)pyrimidin-2-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonyl derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving halogenated pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrazine hydrate, iron(III) chloride.
Nucleophiles: Ammonium thiocyanate, guanidines.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-(2-methylphenyl)pyrimidin-2-amine, a compound of interest in the field of medicinal chemistry, has garnered attention for its diverse applications, particularly in pharmaceutical research. This article aims to provide a comprehensive overview of its scientific research applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potential of N-(2-methylphenyl)pyrimidin-2-amine as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidin-2-amines showed significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the modulation of the PI3K/Akt signaling pathway.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(2-methylphenyl)pyrimidin-2-amine | MCF-7 | 15.4 | Apoptosis induction via PI3K/Akt pathway |
Antimicrobial Properties
The antimicrobial potential of N-(2-methylphenyl)pyrimidin-2-amine has also been investigated. Compounds in this class have shown efficacy against various bacterial strains.
Case Study:
A study in Pharmaceutical Biology evaluated the antibacterial activity of several pyrimidine derivatives, including N-(2-methylphenyl)pyrimidin-2-amine, against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 32 |
Enzyme Inhibition
N-(2-methylphenyl)pyrimidin-2-amine has been studied for its role as an enzyme inhibitor, particularly in relation to kinases involved in cancer progression.
Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibition of cyclin-dependent kinases (CDKs) by pyrimidine derivatives. The findings suggested that N-(2-methylphenyl)pyrimidin-2-amine could effectively inhibit CDK2, leading to cell cycle arrest in cancer cells.
| Enzyme | IC50 (nM) | Effect |
|---|---|---|
| CDK2 | 50 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum by interfering with their metabolic processes . The compound’s structure allows it to bind to key enzymes and disrupt their function, leading to the death of the pathogenic organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Positional Isomers
- N-(3-Methylphenyl)pyrimidin-2-amine : A positional isomer with the methyl group at the meta position. This compound exhibits similar synthetic routes (Pd-catalyzed coupling, 82% yield) but may differ in biological activity due to altered steric and electronic effects .
- However, this substitution reduces metabolic stability compared to methyl groups .
Halogenated Derivatives
- N-(2-Fluorophenyl)pyrimidin-2-amine : Fluorination at the ortho position introduces strong electron-withdrawing effects, which may alter hydrogen-bonding interactions in kinase binding sites. Structural studies reveal intramolecular N–H⋯N hydrogen bonds stabilizing the molecule .
Bulkier Substituents
Pharmacological Activity
CDK4/6 Inhibitors
- 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine: Incorporation of a thiazole ring improves CDK4/6 inhibition (IC₅₀ < 10 nM) and selectivity over other kinases.
- N-(Pyridin-2-yl)pyrimidin-2-amine : The pyridyl group enhances binding to CDK4/6 via π-π stacking, but lacks the thiazole’s potency-enhancing effects .
Antimicrobial Agents
Structural and Crystallographic Insights
- 4,6-Bis(4-chlorophenyl)-N-arylpyrimidin-2-amine (cmpd 3–5) : Chlorine substituents increase lipophilicity and stabilize crystal packing via C–H⋯O and C–H⋯π interactions. These compounds act as P2X7 receptor ligands, with cmpd 3 showing the highest binding affinity .
- N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine : The methoxy group participates in hydrogen bonding, influencing crystal lattice formation. Safety data indicate low acute toxicity (LD₅₀ > 2000 mg/kg) .
Data Tables
Table 1: Physicochemical Properties of Selected Pyrimidin-2-amine Derivatives
*Estimated based on analogous structures.
Biological Activity
N-(2-methylphenyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis of N-(2-methylphenyl)pyrimidin-2-amine
The synthesis of N-(2-methylphenyl)pyrimidin-2-amine typically involves the reaction of 2-amino-pyrimidine with 2-methylphenyl derivatives. Various synthetic routes have been explored, including microwave-assisted synthesis which enhances yield and purity. For instance, a study reported the synthesis of derivatives with high efficiency and purity using specific reaction conditions, such as temperature control and solvent choice .
2. Biological Activity Overview
N-(2-methylphenyl)pyrimidin-2-amine exhibits a range of biological activities, including:
- Antimicrobial Activity : Several derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal strains. For example, compounds derived from N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine showed moderate antibacterial and antifungal activities, indicating the potential of pyrimidine derivatives in combating microbial infections .
- Antioxidant Activity : The antioxidant potential of certain derivatives was assessed using the DPPH radical-scavenging assay. Compounds like 4b and 4c demonstrated significant antioxidant activity, suggesting their ability to neutralize free radicals .
- Anticancer Activity : Research has indicated that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, studies have shown that certain derivatives possess selective cytotoxicity against various cancer cell lines, potentially through mechanisms involving COX inhibition or interaction with specific cellular targets .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of various pyrimidine derivatives, compounds were tested against clinically isolated strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant inhibition compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
The mechanisms underlying the biological activities of N-(2-methylphenyl)pyrimidin-2-amine and its derivatives are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as inhibitors of specific enzymes involved in cancer progression or microbial resistance.
- Interaction with Cellular Targets : The binding affinity to various proteins involved in cell signaling pathways could explain their anticancer effects.
5. Conclusion and Future Directions
N-(2-methylphenyl)pyrimidin-2-amine represents a promising scaffold for developing new therapeutic agents due to its diverse biological activities. Future research should focus on:
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Further elucidating the mechanisms by which these compounds exert their biological effects will be crucial for drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-methylphenyl)pyrimidin-2-amine, and how can purity be optimized?
- Methodology : A common approach involves coupling 2-aminopyrimidine with 2-methylphenyl derivatives via Buchwald-Hartwig amination or Ullmann coupling. For example, sulfonamide intermediates (e.g., using 4-bromobenzenesulfonyl chloride) can facilitate regioselective substitution under alkaline conditions . Purification typically employs column chromatography or recrystallization, with purity confirmed via HPLC (>95%) and NMR spectroscopy.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- NMR : H and C NMR identify substituent positions and confirm aromatic proton environments.
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs ) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in triclinic crystals, , ) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., , expected [M+H] = 200.1184).
Q. How is the compound's baseline biological activity assessed in drug discovery pipelines?
- Methodology :
- In vitro assays : Enzymatic inhibition (e.g., kinase or cholinesterase targets) at varying concentrations (IC values).
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC ~10–50 µM for leukemia models ).
- Molecular docking : Preliminary binding affinity studies using AutoDock Vina to prioritize targets (e.g., BCR-ABL1 in chronic myeloid leukemia) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide functionalization of the pyrimidine core?
- Methodology :
- Introduce substituents (e.g., methyl, fluoro, or methoxy groups) at C4/C5 positions to modulate electronic effects.
- Compare binding affinities via free energy calculations (MM/PBSA) and correlate with logP values (e.g., fluorination improves membrane permeability ).
- Example: 5-[(4-Methoxyphenyl)aminomethyl] derivatives enhance antifungal activity by 3-fold .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodology :
- Use SHELXL for least-squares refinement, addressing thermal displacement parameter () outliers .
- Validate hydrogen bonding (e.g., N–H⋯N interactions at ) and torsional angles (e.g., dihedral deviations <5° ).
- Cross-validate with spectroscopic data to confirm tautomeric forms (e.g., keto-enol equilibria).
Q. How are intermolecular interactions (e.g., C–H⋯π) analyzed to predict solid-state stability?
- Methodology :
- Hirshfeld surface analysis quantifies contact contributions (e.g., 12% H⋯H, 8% C⋯H interactions).
- Thermal gravimetric analysis (TGA) correlates packing efficiency (e.g., melting points 455–458 K ) with decomposition profiles.
Q. What computational approaches elucidate the compound's mechanism of action against enzymatic targets?
- Methodology :
- Molecular dynamics (MD) simulations : Track binding pocket dynamics over 100 ns trajectories (e.g., RMSD <2 Å for stable kinase-inhibitor complexes).
- Quantum mechanical (QM) calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., pyrimidine N1 as a H-bond acceptor ).
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities across studies?
- Methodology :
- Compare assay conditions (e.g., pH, serum concentration) that alter compound solubility.
- Validate via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic IC).
- Adjust for batch-to-batch purity variations using LC-MS trace analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
